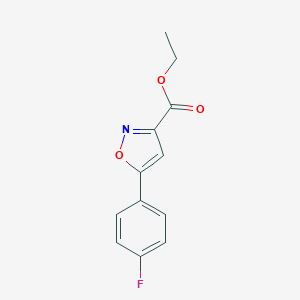

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDBYHCVVNAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate: A Definitive Guide

Topic: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate structure elucidation Content Type: In-depth Technical Guide

Executive Summary & Pharmacological Context

This compound (CAS: 76344-88-2, predicted) represents a critical pharmacophore in medicinal chemistry. The 3,5-disubstituted isoxazole scaffold is a bioisostere for pyrazoles and pyridines, serving as a core structural motif in COX-2 inhibitors (e.g., Valdecoxib analogs), glutamate receptor antagonists, and immunomodulators.

The primary challenge in working with this molecule is not its synthesis, but its regiochemical ambiguity . The [3+2] cycloaddition used to construct the ring can theoretically yield two regioisomers: the target 3-carboxylate-5-aryl isomer and the inverse 5-carboxylate-3-aryl isomer. This guide provides a rigorous, self-validating workflow to unequivocally determine the structure, differentiating it from its regioisomer and ensuring high-purity isolation for biological screening.

Synthesis & Regiochemical Logic

To understand the structural challenge, one must understand the origin of the molecule. The standard synthesis involves a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.

The Synthetic Pathway[1]

-

Dipole Precursor: Ethyl 2-chloro-2-(hydroxyimino)acetate. Upon treatment with base (TEA), this eliminates HCl to form the transient nitrile oxide dipole.

-

Dipolarophile: 1-Ethynyl-4-fluorobenzene (4-fluorophenylacetylene).

-

Cycloaddition: The nitrile oxide reacts with the alkyne.[1][2] Steric and electronic factors typically favor the formation of the 3,5-disubstituted product, but the 3,4-isomer or the regio-inverse (5-ester) are potential impurities depending on the specific dipole used.

Caption: Regioselective [3+2] cycloaddition pathway. The nitrile oxide dipole typically aligns to place the steric bulk of the ester at the 3-position and the aryl group at the 5-position.

Analytical Characterization Suite

The following data confirms the structure of This compound (

A. Mass Spectrometry (HRMS)[4]

-

Ionization: ESI+ (Electrospray Ionization).

-

Observed Mass:

(Calc: 236.0718). -

Fragmentation Pattern:

-

m/z 236: Parent ion.

-

m/z 190: Loss of ethanol (

), characteristic of ethyl esters. -

m/z 163: Loss of the ester group (

), leaving the isoxazole-aryl core.

-

B. Infrared Spectroscopy (FT-IR)

-

1725 cm⁻¹: Strong

stretch (Ester). -

1610 cm⁻¹:

stretch (Isoxazole ring). -

1220 cm⁻¹:

stretch (Aryl fluoride). -

3100 cm⁻¹: Weak

stretch (Aromatic/Isoxazole).

C. Nuclear Magnetic Resonance (NMR) - The "Gold Standard"

This is the critical step for elucidation. The presence of the Fluorine atom provides a unique "spin label" that splits the carbon signals, aiding assignment without needing extensive 2D NMR initially.

1H NMR (400 MHz, CDCl3)

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.42 | Triplet ( | 3H | Ester | Typical ethyl pattern. |

| 4.45 | Quartet ( | 2H | Ester | Deshielded by oxygen. |

| 6.92 | Singlet | 1H | Isoxazole H-4 | Diagnostic: The only singlet in the aromatic region. |

| 7.18 | Triplet ( | 2H | Ar H-3', H-5' | Ortho to Fluorine (shielded). |

| 7.78 | Doublet of Doublets | 2H | Ar H-2', H-6' | Meta to Fluorine (deshielded). |

13C NMR (100 MHz, CDCl3) - Fluorine Coupling Analysis

The

| Shift ( | Coupling ( | Assignment | Expert Insight |

| 14.1 | - | Ester | - |

| 62.3 | - | Ester | - |

| 102.5 | - | Isoxazole C-4 | High field signal for heteroaromatic CH. |

| 116.4 | Ar C-3', C-5' | Doublet due to ortho F coupling. | |

| 123.8 | Ar C-1' | Small doublet (para coupling). | |

| 128.1 | Ar C-2', C-6' | Doublet (meta coupling). | |

| 158.2 | - | Isoxazole C-3 | Quaternary, attached to ester. |

| 160.1 | - | Ester | Typical ester carbonyl. |

| 164.2 | Ar C-4' | Definitive: Large doublet (ipso F). | |

| 170.5 | - | Isoxazole C-5 | Quaternary, attached to Aryl. |

Note: The chemical shift of Isoxazole C-5 (170.5 ppm) is typically further downfield than C-3 (158.2 ppm) due to the electronegativity of the adjacent oxygen atom in the ring.

Regioisomer Differentiation (The "Smoking Gun")

Distinguishing the target (3-ester) from the inverse isomer (5-ester) requires HMBC (Heteronuclear Multiple Bond Correlation) .

-

The Logic: You must connect the Isoxazole H-4 proton (the singlet at 6.92 ppm) to the quaternary carbons.

-

Target (3-Ester):

-

H-4 correlates to C-5 (Aryl-bearing) AND C-3 (Ester-bearing).

-

Crucial Check: Does H-4 correlate to the Ester Carbonyl (160.1 ppm) ?

-

YES: In the 3-ester isomer, H-4 is separated from the ester carbonyl by 3 bonds (

). A correlation will be observed .

-

-

Inverse (5-Ester):

-

In the 5-ester isomer, H-4 is separated from the ester carbonyl by 2 bonds? No, it is

. -

Differentiation: The correlation pattern to the Aryl ring is different. In the Target, H-4 sees the Aryl ipso-carbon (C-1') via 3 bonds (

). In the Inverse, H-4 sees the Aryl ipso-carbon via 3 bonds ( -

The Decider: The chemical shifts of C3 vs C5 are the primary indicator, confirmed by the strong HMBC cross-peak between H-4 and the Ester Carbonyl (stronger in the 3-ester due to geometry).

-

Caption: Analytical decision tree for confirming the regioisomer structure.

Experimental Protocols

A. Synthesis Protocol (Reference Standard Generation)

-

Chlorination: Dissolve ethyl 2-(hydroxyimino)acetate (10 mmol) in DMF. Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C. Stir for 1 hour to generate ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Cycloaddition: To the solution, add 1-ethynyl-4-fluorobenzene (10 mmol).

-

Dipole Generation: Dropwise add Triethylamine (TEA, 12 mmol) dissolved in DMF over 30 minutes. Caution: Exothermic.

-

Workup: Stir at RT for 12 hours. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

. -

Purification: Flash column chromatography (Hexane:EtOAc 9:1). The 3,5-disubstituted isomer is typically the less polar major spot.

B. HPLC Purity Method (Self-Validating)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Ester).

-

System Suitability:

-

Tailing Factor: < 1.5.

-

Theoretical Plates: > 2000.[1]

-

Purity Threshold: > 98.0% area AUC.

-

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][4] Past and Future. Angewandte Chemie International Edition. Link

-

Talley, J. J., et al. (2000). Preparation of isoxazole derivatives as prodrugs of COX-2 inhibitors. U.S. Patent 6,034,256. Link

-

Liu, K., et al. (2023). Practical Guide to HMBC: Differentiating Two-Bond and Three-Bond Correlations. Journal of Organic Chemistry. Link

-

Bastiaansen, P. G. M., et al. (2024). Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles. MDPI Molecules. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22832030, this compound.Link

Sources

- 1. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. ETHYL-5-(4-FLUOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE | 76344-88-2 [m.chemicalbook.com]

- 4. DSpace [dr.lib.iastate.edu]

The Isoxazole Scaffold: From Historical Origins to Modern Pharmacophore Design

Executive Summary: The Isoxazole Paradigm

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is more than a structural curiosity; it is a cornerstone of modern medicinal chemistry. Its value lies in its unique electronic profile and bioisosteric versatility .

For the drug developer, the isoxazole ring offers three distinct strategic advantages:

-

Bioisosterism: It mimics the spatial and electronic properties of carboxylic acids, esters, and amides, often improving metabolic stability and lipophilicity (LogP).

-

Rigid Scaffolding: It orients substituents in precise vectors, crucial for locking ligands into enzyme active sites (e.g., COX-2 inhibitors).

-

Latent Reactivity: As seen in leflunomide, the ring can serve as a "masked" functionality, opening in vivo to reveal the active pharmacophore.

This guide analyzes the historical trajectory of isoxazole derivatives, details their synthetic evolution, and provides a validated protocol for their generation in the laboratory.

Historical Genesis: From Amanita to the Lab Bench

The history of isoxazoles is a convergence of 19th-century synthetic organic chemistry and ancient mycology.

The Claisen Foundation

While Ludwig Claisen is best known for the condensation reaction bearing his name, his work in the late 19th century (circa 1888-1903) laid the groundwork for isoxazole synthesis. He discovered that 1,3-diketones react with hydroxylamine (NH₂OH) to form isoxazoles. This "Claisen Isoxazole Synthesis" remains a primary method for generating 3,5-disubstituted isoxazoles.

The Mycological Breakthrough

The biological relevance of the isoxazole ring was cemented with the isolation of psychoactive compounds from the fly agaric mushroom, Amanita muscaria.

-

Ibotenic Acid: A structural analog of glutamate.[1][2] It acts as a potent non-selective agonist of NMDA and metabotropic glutamate receptors.[2]

-

Muscimol: Formed by the in vivo decarboxylation of ibotenic acid. It is a potent agonist of the GABA-A receptor.[2][3]

Key Insight for Researchers: The transition from ibotenic acid (neurotoxin) to muscimol (GABA agonist) demonstrates how the isoxazole ring can mimic the distal carboxylate of neurotransmitters while altering the compound's blood-brain barrier (BBB) permeability and receptor selectivity.

Synthetic Methodologies: The "How-To"

Modern drug discovery demands methods that are regioselective and tolerant of diverse functional groups. While Claisen condensation is effective, the 1,3-Dipolar Cycloaddition (Huisgen reaction) has become the industry standard for generating complex isoxazole libraries.

The Mechanism: [3+2] Cycloaddition

This reaction involves the addition of a nitrile oxide (dipole) to an alkyne (dipolarophile).

-

Regioselectivity: Typically favors the 3,5-disubstituted isomer over the 3,4-isomer, driven by steric and electronic factors.

-

Challenge: Nitrile oxides are unstable and prone to dimerization (forming furoxans). They must be generated in situ.

Validated Protocol: Chloramine-T Mediated Synthesis

Standard protocol for the synthesis of 3,5-disubstituted isoxazoles via green chemistry.

Objective: Synthesize 3-phenyl-5-(p-tolyl)isoxazole.

Reagents:

-

Benzaldehyde oxime (Precursor)

-

p-Tolylacetylene (Dipolarophile)

-

Chloramine-T trihydrate (Oxidant/Nitrene source)

-

Ethanol/Water (1:1)

Protocol Workflow:

-

Preparation of Dipole Precursor:

-

Dissolve benzaldehyde oxime (1.0 equiv) and p-tolylacetylene (1.1 equiv) in a 1:1 mixture of ethanol and water.

-

Why: Using an aqueous alcoholic solvent enables "on-water" acceleration and solubilizes the Chloramine-T.

-

-

In-Situ Generation of Nitrile Oxide:

-

Add Chloramine-T (1.1 equiv) portion-wise over 15 minutes at room temperature.

-

Mechanism:[4][5][6][7][8] Chloramine-T chlorinates the oxime to form a hydroximoyl chloride intermediate. In the presence of the weak base (Chloramine-T byproduct), this eliminates HCl to form the reactive nitrile oxide .

-

-

Cycloaddition:

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Endpoint: Disappearance of the oxime spot.

-

-

Work-up:

-

Cool to room temperature.[9] The product often precipitates out.

-

Filter the solid and wash with cold water (removes sulfonamide byproduct).

-

Recrystallize from ethanol.

-

Self-Validation Check: If the yield is low, check the addition rate of Chloramine-T. Rapid addition causes high local concentrations of nitrile oxide, leading to furoxan dimer formation instead of the desired isoxazole.

Visualization of Synthesis Logic

Figure 1: Mechanistic pathway for Chloramine-T mediated isoxazole synthesis. Note the critical branch point at the Nitrile Oxide stage.

Pharmacological Case Studies: SAR in Action

Leflunomide: The Ring-Opening Prodrug

Leflunomide (Arava) represents a sophisticated use of the isoxazole ring as a masked pharmacophore .

-

Target: Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis.[10]

-

Mechanism: Leflunomide itself is inactive. Upon oral administration, the isoxazole ring undergoes base-catalyzed ring opening in the intestinal wall and liver to form the active metabolite, Teriflunomide (A77 1726) .

-

Chemical Logic: The isoxazole ring masks the

-cyanoenol functionality, improving oral bioavailability and reducing direct gastric irritation.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib (Bextra) utilizes the isoxazole ring as a rigid scaffold.

-

SAR: The central isoxazole ring holds two phenyl rings and a sulfonamide group in a specific geometry.

-

Selectivity: This geometry allows the sulfonamide to insert into the hydrophilic side pocket of COX-2 (which is absent in COX-1), conferring high selectivity (IC50 = 0.005 µM for COX-2 vs 140 µM for COX-1).

-

Note: While effective, Valdecoxib was withdrawn due to cardiovascular concerns, highlighting that while the scaffold was effective for binding, the systemic downstream effects of COX-2 inhibition carried risks.

Isoxazolyl Penicillins (Oxacillin/Cloxacillin)

In the antibiotic space, the isoxazole ring provides steric bulk .

-

Problem: Beta-lactamases produced by S. aureus hydrolyze the beta-lactam ring of penicillin.

-

Solution: Attaching a bulky isoxazole group at the C6 position of the penicillin nucleus prevents the enzyme from accessing the beta-lactam ring, rendering the drug effective against penicillin-resistant strains.

Quantitative Comparison of Key Derivatives

| Drug | Class | Isoxazole Role | Key Pharmacophore Feature | Status |

| Muscimol | Neuroactive | Bioisostere | Mimics GABA carboxylate | Research Tool |

| Sulfamethoxazole | Antibiotic | Bioisostere | Mimics PABA; binds Dihydropteroate synthase | WHO Essential Med |

| Leflunomide | DMARD | Prodrug Mask | Ring opens to | FDA Approved |

| Valdecoxib | NSAID | Rigid Scaffold | Orients sulfonamide for COX-2 pocket | Withdrawn (Safety) |

| Oxacillin | Antibiotic | Steric Shield | Blocks Beta-lactamase access | FDA Approved |

Metabolic Pathway Visualization: Leflunomide

The following diagram illustrates the critical activation step of Leflunomide, a unique mechanism where the heterocycle is the delivery system.

Figure 2: The metabolic activation of Leflunomide. The isoxazole ring acts as a prodrug moiety, cleaving to form the active alpha-cyanoenol metabolite.

References

-

Claisen, L. (1888). Zur Kenntniss der Isoxazole. Berichte der deutschen chemischen Gesellschaft.

-

Eugster, C. H. (1969). Chemie der Wirkstoffe aus dem Fliegenpilz (Amanita muscaria). Progress in the Chemistry of Organic Natural Products.

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[7][11][12][13] Past and Future. Angewandte Chemie International Edition.

-

Rai, K. M. L., & Linganna, N. (2000). Synthesis of isoxazoles via 1,3-dipolar cycloaddition reactions using Chloramine-T. Synthetic Communications.

-

Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics.

-

Gierse, J. K., et al. (2005).[8] Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. Ibotenic Acid Biosynthesis in the Fly Agaric Is Initiated by Glutamate Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 3. Amanita muscaria - Wikipedia [en.wikipedia.org]

- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 10. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoxazole - Wikipedia [en.wikipedia.org]

- 13. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Technical Monograph: Pharmacodynamics and Biological Targets of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Topic: Potential Biological Targets of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate Content Type: Technical Monograph / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

This compound (EFIC) represents a privileged scaffold in medicinal chemistry, functioning primarily as a lipophilic prodrug ester . Its biological utility is predicated on metabolic hydrolysis to its active metabolite, 5-(4-fluorophenyl)isoxazole-3-carboxylic acid . This metabolite exhibits bioisosteric similarity to glutamate and non-steroidal anti-inflammatory pharmacophores.

This guide analyzes the compound’s dual-targeting potential against Metabotropic Glutamate Receptors (mGluRs) and Cyclooxygenase-2 (COX-2) , detailing the structural basis for affinity, activation kinetics, and validation protocols.

Molecular Profile & Prodrug Activation Mechanism

Structural Logic

The molecule consists of three distinct pharmacophoric domains:

-

Isoxazole Core: A rigid, aromatic linker that acts as a bioisostere for amide or ester bonds, reducing metabolic liability compared to flexible chains.

-

Ethyl Ester (C3 Position): Masks the polar carboxylic acid, significantly enhancing blood-brain barrier (BBB) permeability and cellular uptake.

-

4-Fluorophenyl Moiety (C5 Position): A lipophilic domain that improves potency by filling hydrophobic pockets in target proteins (e.g., COX-2 side pockets or mGluR allosteric sites).

Metabolic Bioactivation

EFIC is biologically inert in its ester form regarding orthosteric binding. It requires enzymatic hydrolysis by intracellular Carboxylesterases (CES1/CES2) to generate the active anionic species.

Reaction:

This "lock-and-key" activation ensures that the active acid—which mimics the neurotransmitter glutamate—is generated primarily within tissues expressing high esterase activity (liver, brain, activated macrophages).

Bioactivation Pathway Diagram

Figure 1: Metabolic activation pathway. The lipophilic ester crosses membranes before hydrolysis yields the active carboxylate capable of receptor engagement.

Primary Biological Target: Glutamatergic Signaling (mGluRs)[1]

The active acid metabolite is a structural analogue of (S)-AMPA and Ibotenic acid . The isoxazole-3-carboxylic acid moiety is a classic bioisostere for the

Target: Metabotropic Glutamate Receptor 1 (mGluR1)

-

Mechanism: Antagonism / Negative Allosteric Modulation (NAM).[1][2]

-

Binding Mode: The 4-fluorophenyl group occupies the hydrophobic allosteric pocket within the transmembrane domain (TMD), distinct from the glutamate orthosteric site (Venus Flytrap Domain).

-

Therapeutic Relevance: Blockade of mGluR1 reduces excitotoxicity and is validated in models of neuropathic pain and cerebral ischemia .

Target: Ionotropic AMPA Receptors

-

Mechanism: Weak partial agonism or modulation.

-

Structural Insight: The distance between the acidic carboxylate and the distal phenyl ring dictates selectivity. The rigid isoxazole spacer prevents the "clam-shell" closure required for full AMPA activation, often resulting in desensitization or competitive antagonism.

Secondary Biological Target: Cyclooxygenase-2 (COX-2)

The 5-(4-fluorophenyl)isoxazole scaffold is structurally homologous to the "coxib" class of NSAIDs (e.g., Valdecoxib).

Structural Basis for Selectivity

-

Active Site Fit: The COX-2 active site contains a secondary hydrophobic pocket (absent in COX-1) that accommodates bulky aryl groups.

-

The Fluorine Effect: The para-fluoro substituent enhances metabolic stability against P450 oxidation and increases lipophilicity (

value), strengthening van der Waals interactions within the hydrophobic channel of the enzyme. -

Interaction: The carboxylate anion (formed after hydrolysis) anchors the molecule via hydrogen bonding to Arg120 and Tyr355 at the base of the active site, while the isoxazole ring scaffolds the phenyl group into the side pocket.

Experimental Validation Protocols

As a Senior Scientist, you must validate the prodrug hypothesis before assessing receptor affinity. Direct binding assays using the ester will yield false negatives.

Protocol A: In Vitro Esterase Stability Assay

Objective: Determine the half-life (

-

Preparation: Dissolve this compound in DMSO (10 mM stock).

-

Incubation: Dilute to 10

M in pooled human liver microsomes (HLM) or plasma buffered to pH 7.4. -

Sampling: Aliquot at

min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin). -

Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS. Monitor depletion of parent ester (

transition for ester) and formation of acid metabolite. -

Success Criteria:

conversion to acid within 60 minutes confirms bioactivation.

Protocol B: mGluR1 Calcium Mobilization Assay (FLIPR)

Objective: Assess functional antagonism of the active acid metabolite.

-

Cell Line: CHO cells stably expressing human mGluR1 and G

15 (promiscuous G-protein). -

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min.

-

Compound Addition: Add the active acid metabolite (synthesized or hydrolyzed ex vivo) at varying concentrations (1 nM – 10

M). Incubate for 10 min. -

Agonist Challenge: Inject Glutamate (

concentration). -

Readout: Measure fluorescence decrease relative to vehicle control. Calculate

.

Data Presentation Standard

| Parameter | Ethyl Ester (Prodrug) | Acid Metabolite (Active) | Biological Implication |

| LogP (Calc) | ~3.2 | ~1.1 | Ester crosses BBB; Acid stays in cytosol. |

| mGluR1 Binding | Inactive ( | Active ( | Hydrolysis is mandatory for effect. |

| COX-2 Selectivity | Low | High | Acid anchors to Arg120. |

Synthesis & Signaling Pathway[4]

The synthesis of this molecule typically involves a [3+2] cycloaddition, a robust method allowing for facile derivatization.

Figure 2: Synthetic route via [3+2] cycloaddition and downstream biological relevance.

References

-

Burkhart, D. J., & Natale, N. R. (2005).[3] Isoxazole ionotropic glutamate neurotransmitters.[3] Current Medicinal Chemistry, 12(5), 617-627.[3] Retrieved from [Link]

-

García-Reynaga, P., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. Chemical Research in Toxicology, 26(4), 514-516. Retrieved from [Link]

-

Lee, J., et al. (2015).[4] Synthesis and Biological Evaluation of Aryl Isoxazole Derivatives as Metabotropic Glutamate Receptor 1 Antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Abdel-Magid, A. F. (2022).[5][6] Isoxazole Derivatives as COX Inhibitors. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole ionotropic glutamate neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of aryl isoxazole derivatives as metabotropic glutamate receptor 1 antagonists: a potential treatment for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glutamate receptor GluR5 agonist (S)-2-amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and the 8-methyl analogue: synthesis, molecular pharmacology, and biostructural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride (CAS 377052-00-1): Properties and Potential Applications

The compound 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, identified by CAS number 377052-00-1, emerges from a class of heterocyclic compounds known as aminopyrazoles. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3][4] This structural motif is present in numerous clinically approved drugs, underscoring its therapeutic significance.[5] Aminopyrazole derivatives, in particular, have garnered substantial interest for their capacity to serve as potent enzyme inhibitors, with a notable emphasis on protein kinases.[6][7]

This technical guide will provide a comprehensive overview of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, delving into its physicochemical properties, plausible mechanisms of action, and potential therapeutic applications. For drug development professionals, this document outlines a strategic approach to characterizing this molecule and exploring its full therapeutic potential.

Physicochemical Properties: A Foundation for Drug Development

While experimental data for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride is not extensively documented in publicly available literature, we can infer its likely properties based on its chemical structure and data from closely related analogs, such as 4-(3-Amino-1h-Pyrazol-4-Yl)phenol.[8] A thorough physicochemical characterization is a critical first step in the drug discovery pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

Predicted Physicochemical Parameters

The following table summarizes the computed properties for the closely related isomer 4-(3-Amino-1h-Pyrazol-4-Yl)phenol, which can serve as a reasonable starting point for estimating the properties of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₉N₃O | [8] |

| Molecular Weight | 175.19 g/mol | [8] |

| XLogP3 | 1.1 | [8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 1 | [8] |

Experimental Determination of Physicochemical Properties

A comprehensive experimental evaluation is essential to confirm these predicted values and to fully characterize the compound. The following experimental protocols are recommended:

Experimental Protocol: Determination of Physicochemical Properties

-

Solubility:

-

Prepare saturated solutions of the compound in various pharmaceutically relevant solvents (e.g., water, PBS, ethanol, DMSO).

-

Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours.

-

Filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

LogP (Octanol-Water Partition Coefficient):

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

Vigorously mix the phases to allow for partitioning of the compound.

-

Separate the two phases after equilibration.

-

Measure the concentration of the compound in each phase using HPLC.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

-

-

pKa (Acid Dissociation Constant):

-

Utilize potentiometric titration or UV-spectrophotometry.[9]

-

For potentiometric titration, dissolve the compound in water and titrate with a standardized solution of a strong acid or base, monitoring the pH at each step.

-

The pKa can be determined from the inflection point of the titration curve.

-

-

Crystal Structure and Polymorphism:

-

Grow single crystals of the compound suitable for X-ray diffraction.

-

Analyze the crystal structure to determine the solid-state conformation and packing.

-

Employ techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to investigate the presence of different polymorphic forms.

-

Potential Mechanism of Action and Therapeutic Applications

The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition.[6][7][10][11] The structural features of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, namely the amino group and the pyrazole ring, can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The phenol group offers an additional site for interaction or further chemical modification to enhance potency and selectivity.

Kinase Inhibition: A Promising Avenue

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[10][11] The aminopyrazole core has been successfully exploited in the development of inhibitors for a range of kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various tumors. Aminopyrazole-based compounds have been developed as potent FGFR inhibitors.[10][11]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a key mediator of the inflammatory response, making it an attractive target for anti-inflammatory therapies.[6][7]

-

Bruton's Tyrosine Kinase (BTK): The recent approval of Pirtobrutinib, an aminopyrazole derivative, for the treatment of B-cell malignancies validates BTK as a significant target for this class of compounds.[5][6][7]

Given the prevalence of the aminopyrazole scaffold in clinically relevant kinase inhibitors, it is highly probable that 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride will exhibit inhibitory activity against one or more protein kinases.

Hypothesized Signaling Pathway Inhibition

Caption: Potential kinase targets for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Therapeutic Areas of Interest

Based on the potential kinase targets, 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride could be investigated for its therapeutic efficacy in the following areas:

-

Oncology: Targeting kinases such as FGFR, BTK, and others involved in cancer cell proliferation, survival, and angiogenesis.[4][10][11]

-

Inflammatory Diseases: Inhibition of p38 MAPK and other inflammatory kinases could be beneficial in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3][6]

-

Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective properties, suggesting potential applications in conditions like Alzheimer's and Parkinson's disease.[3][12]

Experimental Workflow for Compound Characterization

A systematic and logical experimental workflow is crucial to elucidate the biological activity and therapeutic potential of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Experimental Workflow Diagram

Caption: A streamlined workflow for the characterization of a novel compound.

Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a panel of protein kinases.[13][14]

-

Reagents and Materials:

-

Purified recombinant kinase enzymes.

-

Specific peptide or protein substrates for each kinase.

-

ATP (Adenosine triphosphate).

-

Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

-

3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride stock solution in DMSO.

-

Detection reagents (e.g., phosphospecific antibodies, fluorescent or luminescent ATP detection kits).

-

Microplates (e.g., 96-well or 384-well).

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a microplate, add the kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity using an appropriate detection method.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.[15]

-

Cell Culture:

-

Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its aminopyrazole core provides a validated scaffold for potent and selective enzyme interaction. The systematic approach to physicochemical and biological characterization outlined in this guide will be instrumental in unlocking its full therapeutic potential. Future research should focus on comprehensive kinase profiling to identify the primary molecular targets, followed by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will pave the way for advancing this and related compounds into preclinical and clinical development for the treatment of cancer, inflammatory conditions, and other diseases with unmet medical needs.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]

-

ResearchGate. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review. researchgate.net. [Link]

- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. pubmed.ncbi.nlm.nih.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. researchgate.net. [Link]

-

ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. pubs.acs.org. [Link]

-

Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. frontiersin.org. [Link]

-

National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (2009). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. researchgate.net. [Link]

-

PubMed. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

-

MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. mdpi.com. [Link]

-

National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. pubchem.ncbi.nlm.nih.gov. [Link]

-

MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. mdpi.com. [Link]

-

ResearchGate. (2016). Standard methods used for determining physico-chemical properties. researchgate.net. [Link]

-

PubMed. (2013). Design and Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as New Tyrosinase Inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

-

National Center for Biotechnology Information. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. ncbi.nlm.nih.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. pubchem.ncbi.nlm.nih.gov. [Link]

-

RSC Publishing. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. pubs.rsc.org. [Link]

-

MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. mdpi.com. [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. pacificbiolabs.com. [Link]

-

ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. pubs.acs.org. [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. ncbi.nlm.nih.gov. [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. journals.eco-vector.com. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-(3-Amino-1h-Pyrazol-4-Yl)phenol | C9H9N3O | CID 24841368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

The Isoxazole Scaffold in Medicinal Chemistry: A Strategic SAR Guide

Executive Summary: The Isoxazole Advantage

In the high-stakes landscape of drug discovery, the isoxazole ring (1,2-oxazole) is more than just a five-membered heterocycle; it is a strategic pharmacophore. For the medicinal chemist, it offers a unique combination of aromatic stability , electronegativity , and geometry that allows it to function as a bioisostere for amides and esters while restricting conformational freedom.

However, the scaffold carries a "Jekyll and Hyde" duality. While it provides excellent binding affinity in kinase and COX-2 inhibitors, its N-O bond is a potential metabolic liability, susceptible to reductive ring opening. This guide dissects these Structure-Activity Relationships (SAR) to help you engineer efficacy while mitigating metabolic risks.

Physicochemical Profile & Bioisosterism

The isoxazole ring is planar and aromatic, but its electron distribution is heavily skewed.

-

Dipole Moment: High (~2.9 D), directing strong electrostatic interactions.

-

H-Bonding: The nitrogen (N2) is a good Hydrogen Bond Acceptor (HBA). The oxygen (O1) is generally a poor acceptor due to aromatic resonance.

-

Amide Bioisosterism: Isoxazoles are classic non-classical bioisosteres for amide bonds.

SAR Decision Matrix: Substituent Vectors

| Position | Electronic Character | SAR Implication |

| C-3 | Electron-deficient | Ideal for solubilizing groups or H-bond acceptors. Substituents here are often solvent-exposed. |

| C-4 | Sterically crowded | The "hinge" point. Substituents here force the groups at C-3 and C-5 out of planarity (e.g., Valdecoxib). |

| C-5 | Nucleophilic susceptibility | The most metabolically vulnerable site if unsubstituted. Bulky groups here protect the ring from nucleophilic attack. |

Critical Liability: Metabolic Ring Scission

A common failure mode in isoxazole SAR is unexpected clearance. The N-O bond is weaker than the C-C or C-N bonds typical in other heterocycles.

The "Leflunomide" Mechanism: The immunosuppressant Leflunomide exploits this "liability" as a prodrug strategy. However, for most drugs, this is an avoidance target.

-

Trigger: Cytochrome P450 (specifically CYP1A2/2C9) or reductive enzymes attack the N-O bond.

-

Event: Reductive cleavage opens the ring.

-

Result: Formation of a highly stable (and often inactive)

-cyanoenol or nitrile.

Visualization: Metabolic Fate of Isoxazoles

The following diagram illustrates the reductive ring-opening pathway that researchers must screen for early in the design cycle.

Figure 1: The reductive metabolism pathway of isoxazoles, leading to ring scission (e.g., Leflunomide to Teriflunomide).[6]

Synthetic Accessibility: The 1,3-Dipolar Cycloaddition

To explore the SAR, you need a robust synthetic route. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the industry standard for generating 3,5-disubstituted isoxazoles.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Note: This protocol avoids the handling of unstable nitrile oxides by generating them in situ.

Reagents:

-

Aldehyde precursor (R-CHO)

-

Hydroxylamine hydrochloride (

) -

Chloramine-T (Oxidant)[7]

-

Terminal Alkyne (

) -

Solvent: Ethanol/Water (1:1) or t-BuOH/Water[8]

Step-by-Step Methodology:

-

Oxime Formation: Dissolve the aldehyde (1.0 eq) in Ethanol. Add

(1.1 eq) and Sodium Acetate (1.1 eq). Stir at RT for 2 hours. Monitor by TLC until aldehyde disappears. -

Chloramine-T Oxidation: To the oxime solution, add Chloramine-T (1.1 eq) portion-wise over 15 minutes. This generates the nitrile oxide in situ.[4]

-

Critical Check: Ensure the reaction does not overheat; the nitrile oxide is prone to dimerization (furoxan formation) if left unreacted.

-

-

Cycloaddition: Immediately add the terminal alkyne (1.2 eq) and a catalytic amount of Copper(II) sulfate / Sodium ascorbate (if using Click conditions) or simply reflux for thermal cycloaddition.

-

Regioselectivity:[2] Thermal conditions favor the 3,5-isomer over the 3,4-isomer due to steric approach.

-

-

Workup: Evaporate ethanol. Extract aqueous layer with Ethyl Acetate (3x). Wash with brine. Dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow

Figure 2: In situ generation of nitrile oxides followed by [3+2] cycloaddition to yield the isoxazole core.

Case Studies in SAR Optimization

Case Study 1: Valdecoxib (COX-2 Inhibitor)[1][9][10][11]

-

Challenge: Design a selective COX-2 inhibitor that fits the larger hydrophobic pocket of COX-2 compared to COX-1.

-

Isoxazole Role: The central isoxazole ring serves as a rigid scaffold to orient two phenyl rings at adjacent positions (3 and 4).

-

SAR Insight:

-

C-4 Position: A phenyl ring here is crucial. The steric clash between the C-3 and C-4 phenyl rings twists them out of coplanarity. This specific "propeller" shape is required to fit the COX-2 active site.

-

C-3 Position: The sulfonamide-containing phenyl group anchors the molecule via H-bonding.

-

C-5 Position: A methyl group (small, hydrophobic) fits the pocket perfectly. Larger groups here decreased potency.

-

Case Study 2: BET Bromodomain Inhibitors

-

Challenge: Mimic the acetyl-lysine (KAc) residue of histones to inhibit BET proteins (cancer targets).

-

Isoxazole Role: The 3,5-dimethylisoxazole motif acts as a KAc mimetic.

-

SAR Insight:

-

The isoxazole nitrogen (N2) accepts a hydrogen bond from a conserved asparagine residue in the BET bromodomain, mimicking the carbonyl oxygen of the acetyl group.

-

The methyl groups provide hydrophobic interactions similar to the acetyl methyl.

-

References

-

Pevarello, P., et al. (2005). "The Isoxazole Ring: A Useful Scaffold in Drug Discovery."[9][10] Mini-Reviews in Medicinal Chemistry. Link

-

Kalgutkar, A. S., et al. (2003).[3] "In Vitro Metabolism Studies on the Isoxazole Ring Scission in the Anti-Inflammatory Agent Leflunomide." Drug Metabolism and Disposition. Link

-

Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry. Link

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. Link

-

Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry. Link

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. iris.unimore.it [iris.unimore.it]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Pharmacological & Synthetic Profile: Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Executive Summary

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (EFPIC) represents a privileged scaffold in medicinal chemistry, serving as a critical precursor and pharmacophore in the development of non-purine Xanthine Oxidase (XO) inhibitors, COX-2 selective anti-inflammatories, and antimicrobial agents.

While often utilized as a synthetic intermediate, EFPIC functions pharmacologically as a lipophilic prodrug . Its biological activity is primarily driven by intracellular or plasma hydrolysis to its corresponding free acid, 5-(4-fluorophenyl)isoxazole-3-carboxylic acid. This active metabolite mimics the transition state of purine catabolism, exhibiting micromolar to sub-micromolar affinity for the molybdenum cofactor of Xanthine Oxidase.

This guide details the structural pharmacology, validated synthetic protocols, and mechanism of action (MOA) for researchers utilizing EFPIC as a lead compound or chemical probe.

Structural Pharmacology & Chemical Biology[1]

The Isoxazole Bioisostere

The isoxazole ring in EFPIC is not merely a linker; it is a bioisostere for the phenyl ring and the cyclopentane ring found in prostaglandins.

-

Geometry: The planar, aromatic nature of the isoxazole ring positions the C3-carboxylate and C5-aryl group at a specific angle (

130°), mimicking the meta-substitution pattern of biphenyl systems but with reduced conformational entropy. -

Electronic Effects: The oxygen and nitrogen atoms create a polarized system that can accept hydrogen bonds, unlike a phenyl ring. This is crucial for orienting the molecule within the solvent-exposed domains of enzyme active sites.

The "Fluorine Effect"

The para-fluorine substitution on the phenyl ring is a strategic medicinal chemistry modification:

-

Metabolic Blockade: It blocks C4-oxidation by Cytochrome P450 enzymes (specifically CYP3A4), significantly extending the half-life (

) compared to the unsubstituted phenyl analog. -

Lipophilicity Modulation: The fluorine atom increases the LogP (approx. 3.0–3.5 for the ester), facilitating passive diffusion across lipid bilayers—a critical feature for the ethyl ester prodrug form.

Mechanism of Action (MOA)

Primary Target: Xanthine Oxidase (XO) Inhibition

The most well-characterized pharmacology of the EFPIC scaffold lies in its hydrolysis product, the free carboxylic acid.

-

Pathway: Purine Catabolism.

-

Mechanism: The isoxazole-3-carboxylate anion acts as a competitive inhibitor. The carboxylate group coordinates with the Molybdenum (Mo-pt) center or interacts electrostatically with Arg880 and Glu802 residues in the XO active site.

-

Therapeutic Relevance: Inhibition of XO reduces uric acid production, the causative factor in Gout and hyperuricemia.

Secondary Target: COX-2 Inhibition

Structural analogs of EFPIC (e.g., Valdecoxib) are potent COX-2 inhibitors. The isoxazole core fits into the hydrophobic side pocket of the COX-2 channel, while the 4-fluorophenyl group engages in

Bioactivation Pathway (Prodrug Logic)

EFPIC itself is relatively inert against purified enzymes but active in cell-based assays. This discrepancy is due to bioactivation :

-

Entry: EFPIC (Lipophilic) diffuses into the cell.

-

Activation: Carboxylesterases (CES1/CES2) hydrolyze the ethyl ester.

-

Binding: The nascent free acid binds the target protein.

Visualization: Bioactivation & Signaling

Caption: The metabolic activation pathway of EFPIC. The ester facilitates entry, while the acid executes the pharmacological blockade.

Experimental Protocols

Validated Synthesis: Claisen Condensation Route

This protocol ensures the regiospecific formation of the 3-carboxylate isomer.

Reagents:

-

4'-Fluoroacetophenone (1.0 eq)

-

Diethyl oxalate (1.2 eq)

-

Sodium ethoxide (NaOEt) (1.5 eq)

-

Hydroxylamine hydrochloride (

) (1.5 eq) -

Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

-

Formation of Diketo-ester:

-

Dissolve sodium ethoxide in anhydrous ethanol under

atmosphere. -

Add 4'-fluoroacetophenone and diethyl oxalate dropwise at 0°C.

-

Stir at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

-

Checkpoint: TLC (Hexane:EtOAc 8:2) should show disappearance of acetophenone.

-

-

Cyclization:

-

Work-up & Purification:

-

Concentrate ethanol under reduced pressure.

-

Partition residue between water and Ethyl Acetate.

-

Wash organic layer with brine, dry over

. -

Recrystallization: Use Ethanol/Water to obtain white/off-white needles.

-

Visualization: Synthetic Workflow

Caption: Regioselective synthesis of EFPIC via Claisen condensation and hydroxylamine cyclization.

Pharmacological Assay: Xanthine Oxidase Inhibition

To validate the activity of the scaffold (specifically the acid metabolite), use the following spectrophotometric assay.

-

Buffer: 50 mM Phosphate buffer (pH 7.5).

-

Substrate: Xanthine (50

M). -

Enzyme: Bovine milk Xanthine Oxidase (0.05 units/mL).

-

Detection: Absorbance at 295 nm (formation of Uric Acid).

Protocol:

-

Incubate enzyme with test compound (hydrolyzed acid form recommended for direct assay) for 10 mins at 25°C.

-

Initiate reaction by adding Xanthine.

-

Monitor

for 10 minutes. -

Calculate % Inhibition:

.

Quantitative Data Summary

The following table summarizes the typical structure-activity relationship (SAR) data for this scaffold class, highlighting the necessity of the acid functionality for direct enzyme inhibition.

| Compound Form | LogP (Calc) | XO Inhibition ( | Cell Permeability | Primary Utility |

| Ethyl Ester (EFPIC) | ~3.2 | > 50 | High | Prodrug / Intermediate |

| Free Acid | ~1.1 | 0.5 – 5.0 | Low | Active Pharmacophore |

| Unsubstituted Phenyl | ~2.8 | > 10 | High | Reference Standard |

*Note: The ester appears inactive in cell-free enzyme assays because it lacks the anionic carboxylate required to bind the Molybdenum center. Activity is observed in cell-based assays due to intracellular hydrolysis.

References

-

Prajapat, M. K., et al. (2024).[1][4] A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Link

-

Zhao, J. T., et al. (2012).[5] Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1111.[5] Link

-

Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243.[6] Link

-

Chem-Impex International. (n.d.). 5-(4-Fluorophenyl)-3-isoxazolecarboxylic acid - Product Data. Link

-

Santa Cruz Biotechnology. (n.d.). 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid.[7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. espublisher.com [espublisher.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpca.org [ijpca.org]

- 5. Ethyl 5-(4-amino-phen-yl)isoxazole-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid | CAS 33282-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Isoxazoles for Drug Development Professionals

Introduction: The Isoxazole Core in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its prominence is evident in a variety of FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its critical role in therapeutic design.[1][3] This guide offers a detailed analysis of the isoxazole nucleus, focusing on the electronic properties that dictate its reactivity. For researchers, scientists, and drug development professionals, a deep understanding of the electrophilic and nucleophilic nature of isoxazole is essential for designing novel therapeutics, predicting metabolic pathways, and optimizing synthetic strategies.[4]

The isoxazole ring's chemical behavior is characterized by a balance between the aromatic stability of the ring and the inherent weakness of the N-O bond.[1] This duality allows for a wide range of chemical modifications, making it a versatile building block in drug development.[5]

The Electronic Landscape of the Isoxazole Ring

The reactivity of isoxazole is governed by the distribution of electrons within its aromatic system. The electronegativity of the oxygen and nitrogen atoms significantly influences this distribution, creating distinct regions of high and low electron density. This electronic arrangement dictates where the molecule will interact with electrophiles and nucleophiles.

-

Nitrogen (N-2): As a pyridine-type nitrogen, it is the most basic center in the ring and is generally considered a nucleophilic site, susceptible to protonation or alkylation. However, its basicity is weaker than that of pyridine.[6]

-

Oxygen (O-1): The highly electronegative oxygen atom withdraws electron density from the ring, contributing to the overall electronic landscape.

-

Carbon Atoms (C-3, C-4, C-5): The reactivity of the carbon atoms is nuanced:

-

C-3: Situated between the two heteroatoms, this position is relatively electron-deficient and can be susceptible to attack by strong nucleophiles, often leading to ring-opening.[7][8]

-

C-4: This position is the most electron-rich carbon and is the primary site for electrophilic substitution reactions.[3][9]

-

C-5: Flanked by the nitrogen atom, this position is the most acidic carbon and is prone to deprotonation by strong bases, making it a key site for functionalization via metallation.[7][10]

-

This complex electronic nature allows for a diverse range of chemical transformations, making the isoxazole scaffold a valuable tool for medicinal chemists.

Nucleophilic Character and Reactions at Electrophilic Sites

The nucleophilicity of the isoxazole ring is primarily centered on the nitrogen atom and the C-4 carbon.

Electrophilic Attack at C-4

The C-4 position is the preferred site for electrophilic aromatic substitution reactions such as nitration, halogenation, and chloromethylation.[6][9] This reactivity is a direct consequence of the higher electron density at this position compared to C-3 and C-5.

Ring Opening via Nucleophilic Attack

While the isoxazole ring is relatively stable, the weak N-O bond makes it susceptible to cleavage under certain conditions.[1][11] Strong nucleophiles can attack the electron-deficient C-3 or C-5 positions, initiating a ring-opening cascade.[8] This property is strategically employed in synthesis to generate β-amino enones or other valuable intermediates.[6] For instance, deprotonation at the C-3 or C-5 position can lead to ring cleavage.[7][8]

The following diagram illustrates the general reactivity map of the isoxazole ring:

Caption: Reactivity map of the isoxazole ring.

Electrophilic Character and Reactions at Nucleophilic Sites

The electrophilic nature of the isoxazole ring is most pronounced at the C-3 and C-5 positions, which are susceptible to attack by strong nucleophiles.

Deprotonation and Metallation at C-5

The proton at the C-5 position is the most acidic on the isoxazole ring.[7] This allows for selective deprotonation using strong bases like organolithium reagents, followed by quenching with an electrophile. This C-H activation strategy is a powerful tool for introducing a wide variety of substituents at the 5-position.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Halogenated isoxazoles are excellent substrates for modern cross-coupling reactions.[1] Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings enable the introduction of diverse aryl, alkynyl, and vinyl groups, respectively, onto the isoxazole core.[1] This has significantly expanded the chemical space accessible to medicinal chemists.

Factors Influencing Reactivity

The electronic properties and, consequently, the reactivity of the isoxazole ring can be finely tuned by the nature of its substituents.

| Substituent Effect | Impact on Reactivity | Example Application |

| Electron-Donating Groups (EDGs) | Increase electron density at C-4, enhancing susceptibility to electrophilic attack. | EDGs at C-3 or C-5 can facilitate electrophilic substitution at C-4. |

| Electron-Withdrawing Groups (EWGs) | Decrease electron density, making the ring more susceptible to nucleophilic attack and potentially ring-opening.[12] | EWGs can enhance the antiproliferative activity of isoxazole derivatives.[13] |

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

One of the most versatile methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][14]

Step-by-Step Methodology:

-

Generation of Nitrile Oxide: An aldoxime is treated with an oxidizing agent (e.g., N-chlorosuccinimide) in a suitable solvent (e.g., DMF) to generate the nitrile oxide in situ.

-

Cycloaddition: The alkyne is added to the reaction mixture containing the in situ generated nitrile oxide.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion, monitored by TLC.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Caption: Workflow for 1,3-dipolar cycloaddition.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation at the 5-Position

This protocol describes a method for the direct functionalization of the C-5 position of isoxazoles.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add the isoxazole substrate, aryl iodide, palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane).

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set period.

-

Monitoring: The reaction progress is monitored by GC-MS or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by flash chromatography to yield the 5-arylated isoxazole.

Conclusion: Strategic Application in Drug Design

The isoxazole ring presents a fascinating and highly tunable scaffold for drug discovery.[3][4] A thorough understanding of its electrophilic and nucleophilic sites is paramount for its effective utilization. By strategically manipulating substituents and reaction conditions, medicinal chemists can selectively functionalize the isoxazole core to optimize pharmacokinetic and pharmacodynamic properties.[13] The dual nature of its reactivity, allowing for both ring functionalization and strategic ring-opening, ensures that the isoxazole moiety will continue to be a valuable component in the development of novel therapeutics.[1][15]

References

-

Isoxazole - Wikipedia. Wikipedia. Available at: [Link]

-

Synthetic reactions using isoxazole compounds. Journal of the Japan Petroleum Institute. Available at: [Link]

-

Deprotonation of Isoxazole: A Photoelectron Imaging Study. PubMed. Available at: [Link]

-

Challenges associated with isoxazole directed C−H activation. ResearchGate. Available at: [Link]

-

Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]

-

Isoxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

-

How is isoxazole substituted at the 4-position? : r/OrganicChemistry. Reddit. Available at: [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

-

synthesis of isoxazoles. YouTube. Available at: [Link]

-

Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. Available at: [Link]

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]

-

THE LATERAL METALATION OF ISOXAZOLES. A REVIEW. Semantic Scholar. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

-

Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Deprotonation of Isoxazole: A Photoelectron Imaging Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Reddit - Prove your humanity [reddit.com]

- 10. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoxazole - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Theoretical studies on the isoxazole ring system

An In-Depth Technical Guide to the Theoretical & Computational Study of the Isoxazole Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural versatility have propelled its inclusion in numerous clinically approved drugs and advanced materials.[1][3] This guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the isoxazole ring system. Moving beyond a simple recitation of facts, we delve into the causality behind computational choices, offering a framework for designing robust theoretical studies that yield actionable insights. We will cover the fundamental electronic structure, reactivity predictions using quantum chemical methods, and the practical application of these studies in rational drug design, providing field-proven insights for both computational chemists and experimental researchers.

The Fundamental Nature of the Isoxazole Ring: An Electronic Perspective

Isoxazole is an electron-rich azole characterized by a planar, five-membered ring.[4] The presence of two different heteroatoms (nitrogen and oxygen) breaks the symmetry of the ring, leading to a unique distribution of electron density that dictates its chemical behavior.

Structure and Aromaticity

The planarity of the isoxazole ring is a prerequisite for aromaticity. The system contains 6 π-electrons (four from the two double bonds and two from the oxygen atom's lone pair), conforming to Hückel's (4n+2) rule. However, the high electronegativity of the oxygen and nitrogen atoms leads to a non-uniform distribution of this π-electron cloud, making it less aromatic than benzene but still conferring significant stabilization energy.

Theoretical calculations are indispensable for quantifying this aromaticity. Common descriptors include:

-

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A negative NICS(0) or NICS(1) value typically indicates aromatic character.

-

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index compares bond lengths within the ring to ideal single and double bond lengths. A HOMA value approaching 1 suggests high aromaticity.

These computational tools allow researchers to understand how substituents or fusion to other ring systems modulate the aromatic character of the isoxazole core, which in turn influences its stability and reactivity.

Caption: Standard IUPAC numbering of the isoxazole ring.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. In isoxazole, the HOMO is typically localized on the C4 and C5 atoms, while the LUMO has significant contributions from the C3, N2, and O1 atoms.

-

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons, making it susceptible to attack by electrophiles, primarily at the C4 position.

-

LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons, suggesting sites for nucleophilic attack.

The HOMO-LUMO energy gap (Eg) is a crucial parameter calculated via computational methods. A smaller gap generally implies higher reactivity and is a key factor in designing molecules with specific electronic properties, such as those for organic electronics or as pharmacophores.[5]

The Computational Chemist's Toolkit: Methodologies for Isoxazole Studies

Selecting the appropriate computational method is paramount for obtaining reliable and predictive results. The choice is always a compromise between accuracy and computational cost.

The Workhorse: Density Functional Theory (DFT)

For most applications involving isoxazoles, Density Functional Theory (DFT) provides the best balance. It is significantly faster than high-level ab initio methods while often delivering comparable accuracy.

The "Why" Behind Method Selection:

-

Functional Choice: The functional is the heart of a DFT calculation.

-

B3LYP: A hybrid functional that has been a reliable standard for geometries and general properties of organic molecules for decades. It's a good starting point for any new system.

-

ωB97X-D/M06-2X: These more modern functionals are often superior for non-covalent interactions, reaction barrier heights, and systems where dispersion forces are important (e.g., ligand-protein binding). M06-2X is particularly well-regarded for main-group thermochemistry.

-

-

Basis Set Choice: The basis set describes the atomic orbitals used in the calculation.

-

6-31G(d,p): A Pople-style basis set that is a good starting point for geometry optimizations. The (d,p) indicates the addition of polarization functions, which are crucial for accurately describing the bonding in heterocyclic systems.[5]

-

cc-pVTZ: A Dunning-style correlation-consistent basis set. It is larger and more computationally expensive but provides higher accuracy, especially for single-point energy calculations after an initial geometry optimization.

-

Workflow for a Typical Computational Study

A robust computational protocol is a self-validating system. Each step builds upon the last to ensure the final results are physically meaningful.

Caption: A standard workflow for quantum chemical calculations on an isoxazole derivative.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

-

Input Structure: Build the isoxazole derivative in a molecular editor and perform a preliminary geometry cleanup using molecular mechanics (e.g., MMFF94).

-

Optimization Keyword: In the input file for a program like Gaussian, specify the Opt keyword. The chosen level of theory (e.g., B3LYP/6-31G(d,p)) is also defined.

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).

-

Frequency Calculation: Following optimization, perform a frequency calculation (Freq keyword) using the same level of theory. This is a critical validation step.

-

Verification: Check the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a failed optimization, requiring further investigation.

Predicting Reactivity: From Theory to Synthetic Reality

Quantum chemistry allows us to predict how and where an isoxazole ring will react, guiding synthetic efforts and explaining observed outcomes.

Electrostatic Potential (ESP) Maps

ESP maps visualize the charge distribution on the van der Waals surface of a molecule.

-